1,1,1-Trichloro-4-methylhex-3-ene
Description
Contextualization within Contemporary Halogenated Organic Compound Research
Halogenated organic compounds (HOCs), which include chlorinated, brominated, and fluorinated molecules, have been the subject of extensive study for over a century. nih.gov Their widespread use in industry, agriculture, and medicine has led to a significant presence in the environment. nih.govnih.gov Consequently, much of the contemporary research on HOCs is driven by the need to understand their environmental fate, persistence, and potential for bioremediation. chromatographyonline.comresearchgate.net
Research trends in the 21st century have increasingly focused on the development of more sustainable and environmentally benign halogenated compounds. mdpi.com This includes the design of molecules that are less persistent and have lower toxicity profiles. Furthermore, there is a significant effort to develop novel synthetic methodologies that are more efficient and generate less hazardous waste. chromatographyonline.com The investigation of compounds like 1,1,1-Trichloro-4-methylhex-3-ene fits within this context as it represents a unique combination of a trichloromethyl group and a substituted alkene, offering a platform to study the interplay of these functional groups and their potential for novel chemical transformations.
Significance of Chlorinated Alkenes in Modern Organic Chemistry
Chlorinated alkenes are versatile building blocks in organic synthesis. The presence of a chlorine atom on a double bond or in an allylic position can significantly influence the reactivity of the molecule, opening up a wide range of synthetic possibilities. mdpi.com These compounds can participate in various reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions. mdpi.com
The reactivity of chlorinated alkenes makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. ncert.nic.in For instance, the chlorine substituent can act as a leaving group in the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Moreover, the double bond can be subjected to a variety of addition reactions, further increasing the molecular complexity. masterorganicchemistry.com The study of this compound, which contains both a vinylic chlorine and an allylic methyl group, could provide valuable insights into the regioselectivity and stereoselectivity of these reactions.
Articulation of Key Research Areas for this compound
Given the limited specific research on this compound, several key research areas can be proposed based on its structure.
Synthesis and Characterization: The development of efficient and stereoselective methods for the synthesis of this compound would be a primary research focus. This would involve exploring different synthetic routes and optimizing reaction conditions. Detailed spectroscopic characterization, including NMR and mass spectrometry, would be crucial to confirm its structure and stereochemistry.
Reaction Chemistry: A thorough investigation of the reactivity of this compound is warranted. This would include studying its behavior in various organic reactions such as:
Nucleophilic Substitution Reactions: Investigating the substitution of the vinylic chlorine atom with different nucleophiles.
Elimination Reactions: Exploring the potential for dehydrochlorination to form alkynes or dienes.
Addition Reactions: Studying the addition of electrophiles across the double bond and how the trichloromethyl group influences the regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions: Examining its utility in forming new carbon-carbon bonds.
Computational Studies: Theoretical calculations could be employed to understand the electronic properties, bond energies, and reaction mechanisms of this compound. This would provide valuable insights that could guide experimental work.
The following table summarizes the key research areas and their potential significance.
| Research Area | Description | Potential Significance |
| Synthesis and Characterization | Development of synthetic routes and full spectroscopic analysis. | Establishment of foundational knowledge and availability for further study. |
| Reaction Chemistry | Exploration of reactivity in substitution, elimination, addition, and cross-coupling reactions. | Discovery of new synthetic methodologies and understanding of functional group interplay. |
| Computational Studies | Theoretical investigation of electronic structure and reaction pathways. | Rationalization of experimental observations and prediction of new reactivity. |
Structure
3D Structure
Properties
CAS No. |
62617-67-8 |
|---|---|
Molecular Formula |
C7H11Cl3 |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methylhex-3-ene |
InChI |
InChI=1S/C7H11Cl3/c1-3-6(2)4-5-7(8,9)10/h4H,3,5H2,1-2H3 |
InChI Key |
UBMIAYBRVKDMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 1,1,1 Trichloro 4 Methylhex 3 Ene and Analogous Systems
Reaction Mechanisms at the Alkene Functionality
The carbon-carbon double bond in 1,1,1-Trichloro-4-methylhex-3-ene is the primary site for chemical reactions, undergoing additions that break the pi (π) bond to form new sigma (σ) bonds. The nature of these reactions is heavily influenced by the substituents attached to the alkene.
Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile attacks the electron-rich double bond, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this reaction—the preferential formation of one constitutional isomer over another—is dictated by the relative stability of the possible carbocation intermediates, a principle known as Markovnikov's rule. masterorganicchemistry.comyoutube.com
For this compound, the addition of an electrophile (E⁺) can lead to two potential carbocation intermediates. The stability of these intermediates is influenced by hyperconjugation from adjacent alkyl groups and the electronic effect of the allylic trichloromethyl group. The trichloromethyl group is strongly electron-withdrawing due to the high electronegativity of the chlorine atoms, which exerts a significant negative inductive effect (-I). This effect destabilizes a nearby positive charge.
Pathway A (Anti-Markovnikov): Attack at C3 generates a tertiary carbocation at C4. This carbocation is stabilized by hyperconjugation from the methyl and ethyl groups.
Pathway B (Markovnikov): Attack at C4 generates a secondary carbocation at C3. This carbocation is significantly destabilized by the strong electron-withdrawing inductive effect of the adjacent trichloromethyl group.
Consequently, Pathway A is strongly favored, leading to the formation of the more stable tertiary carbocation. The subsequent attack by a nucleophile (Nu⁻) will primarily occur at C4. This leads to what is formally considered an anti-Markovnikov product with respect to the directing influence of the alkyl groups alone, but is the expected outcome based on carbocation stability. youtube.com
| Step | Reactants | Intermediate | Product | Regioselectivity |
| 1 | This compound + E⁺ | Tertiary carbocation at C4 | - | Favored |
| 1 | This compound + E⁺ | Secondary carbocation at C3 | - | Disfavored |
| 2 | Tertiary carbocation at C4 + Nu⁻ | - | 4-Nu-1,1,1-trichloro-4-methylhex-3-E | Major Product |
This table illustrates the regioselective outcome of electrophilic addition based on carbocation stability.
In the specific case of halogen addition (e.g., Br₂ or Cl₂), the reaction often proceeds through a cyclic halonium ion intermediate rather than an open carbocation. libretexts.orglibretexts.org The nucleophilic attack of the halide ion then occurs from the anti-face, resulting in anti-addition. libretexts.org The attack will still be directed to the more substituted carbon (C4) that can better support a partial positive charge.
In contrast to electrophilic additions, the addition of species like hydrogen bromide in the presence of peroxides or light occurs via a free-radical mechanism. Radical reactions typically proceed through a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgnumberanalytics.com The regioselectivity of radical addition is opposite to that of Markovnikov's rule, known as the Kharasch effect or anti-Markovnikov addition. This is because the stability of the radical intermediate dictates the outcome.
For this compound, the addition of a radical (X•) to the double bond will favor the formation of the more stable radical intermediate.
Pathway A: Addition of X• to C4 gives a secondary radical at C3. This radical is destabilized by the adjacent electron-withdrawing CCl₃ group.
Pathway B: Addition of X• to C3 gives a tertiary radical at C4. This radical is stabilized by hyperconjugation from the attached alkyl groups.
Therefore, the addition of the radical initiator occurs at the less substituted carbon (C3), leading to the formation of the more stable tertiary radical at C4.
| Stage | Reaction | Description |
| Initiation | Initiator → 2 R•R• + CCl₄ → R-Cl + •CCl₃ | A radical initiator (e.g., AIBN, benzoyl peroxide) homolytically cleaves to form initial radicals, which then generate the trichloromethyl radical from a source like CCl₄. rsc.org |
| Propagation | •CCl₃ + Alkene → Adduct Radical | The •CCl₃ radical adds to the C3 position of the alkene, forming a more stable tertiary radical at C4. |
| Propagation | Adduct Radical + CCl₄ → Product + •CCl₃ | The resulting radical abstracts a chlorine atom from another molecule of CCl₄, forming the final product and regenerating the •CCl₃ radical to continue the chain. rsc.org |
| Termination | 2 •CCl₃ → C₂Cl₆2 Adduct Radical → Dimer•CCl₃ + Adduct Radical → Product | The reaction is terminated when any two radicals combine. libretexts.orgnumberanalytics.com |
This table outlines the key steps in a radical chain addition to this compound.
Direct nucleophilic addition to an unactivated alkene is generally unfavorable due to the electron-rich nature of the π-bond. However, the presence of strong electron-withdrawing groups can render the alkene "electron-deficient" and thus susceptible to attack by nucleophiles. rsc.org The trichloromethyl group in this compound exerts a powerful electron-withdrawing effect, polarizing the double bond and making the C3 and C4 carbons electrophilic.
This activation is analogous to the reactivity seen in α,β-unsaturated carbonyl compounds, which readily undergo conjugate (or Michael) addition. rsc.orgthieme-connect.de Strong nucleophiles can attack the electron-deficient alkene, with the negative charge of the resulting carbanion intermediate being stabilized by the electron-withdrawing group.
The reaction would proceed as follows:
A nucleophile (e.g., an enolate, a Gilman reagent, or an amine) attacks one of the carbons of the double bond. The attack will likely favor C4 to place the resulting carbanion at C3, where it is stabilized by the adjacent CCl₃ group.
The resulting carbanion is then protonated by a proton source (like the solvent) to yield the final addition product.
| Nucleophile Type | Example | Potential Product |
| Organometallics | (CH₃)₂CuLi (Gilman Reagent) | 1,1,1-Trichloro-3,4-dimethylhexane |
| Enolates | Sodium diethyl malonate | Diethyl 2-(1,1,1-trichloro-4-methylhexan-3-yl)malonate |
| Amines | Piperidine | 1-(1,1,1-Trichloro-4-methylhexan-3-yl)piperidine |
This table provides examples of potential nucleophilic addition reactions.
Role of the Trichloromethyl Moiety in Reaction Dynamics
The trichloromethyl group is not merely a spectator; it actively governs the reactivity and pathways of reactions involving this compound.
The primary influence of the trichloromethyl group is its strong negative inductive effect (-I). This effect arises from the cumulative pull of three electronegative chlorine atoms on the electrons of the C-C sigma bonds. This electronic influence has several key consequences:
Deactivation towards Electrophiles: The group withdraws electron density from the entire molecule, including the π-system of the alkene. This makes the double bond less nucleophilic and therefore less reactive towards electrophiles compared to a non-halogenated analogue like 4-methylhex-3-ene.
Activation towards Nucleophiles: Conversely, the withdrawal of electron density makes the alkene carbons electrophilic, activating the double bond for attack by strong nucleophiles, as discussed in section 3.1.3.
Regiochemical Control: As detailed previously, the inductive effect is a key factor in determining the regioselectivity of both electrophilic and radical additions by destabilizing adjacent positive or radical centers.
Leaving Group Ability: The trichloromethyl anion (CCl₃⁻) can, under certain conditions, act as a leaving group, particularly in elimination or substitution reactions promoted by a base.
Allylic systems containing trichloromethyl or analogous groups are known to participate in rearrangement reactions, often driven by the formation of a thermodynamically more stable product. rsc.org One of the most relevant analogous reactions is the Overman rearrangement, which involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to form an allylic trichloroacetamide. organic-chemistry.org
While this compound itself may not directly rearrange, its derivatives could. For example, if the corresponding allylic alcohol were converted to an allylic trichloroacetimidate, it would be a prime candidate for an Overman-type rearrangement. organic-chemistry.org
Another potential process involves rearrangements of related allylic systems like trichloromethanesulfenates, which have been shown to spontaneously rearrange to allylic trichloromethyl sulfoxides. electronicsandbooks.com These rearrangements often proceed through cyclic, intramolecular mechanisms. electronicsandbooks.comresearchgate.net Given the allylic nature of the trichloromethyl group relative to the double bond in potential derivatives, such sigmatropic shifts or other intramolecular pathways are plausible under thermal or catalytic conditions.
Stereochemical Implications in Transformations Involving this compound
The stereochemical outcomes of reactions involving this compound are of significant interest in synthetic organic chemistry. The presence of a stereocenter at the fourth carbon and a double bond introduces the potential for various stereoisomers, making the study of diastereoselectivity and chiral intermediates crucial for controlling the synthesis of specific target molecules.
Addition and elimination reactions involving this compound and its analogs can proceed with varying degrees of diastereoselectivity, influenced by factors such as the nature of the reagents, reaction conditions, and the inherent stereochemistry of the substrate.
Addition Reactions: The addition of reagents across the carbon-carbon double bond of this compound can lead to the formation of new stereocenters. The diastereoselectivity of such reactions is often governed by the facial bias imposed by the existing chiral center at C4. For instance, the approach of an electrophile may be directed to one face of the double bond over the other due to steric hindrance from the methyl and ethyl groups at C4.
In analogous systems, such as the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, the replacement of the internal chlorine atom is accompanied by a prototropic allyl rearrangement. researchgate.netpleiades.online This suggests that addition-elimination pathways can lead to the formation of specific diastereomers. The reaction results in the formation of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.netpleiades.online
Elimination Reactions: Dehydrohalogenation of haloalkanes is a classic example of an elimination reaction where diastereoselectivity can be observed. In systems analogous to this compound, the removal of a hydrogen atom and a halogen from adjacent carbon atoms can result in the formation of different diastereomeric alkenes. According to Saytzeff's rule, the major product is typically the more substituted (and therefore more stable) alkene. byjus.com The stereochemistry of the starting material can influence the E/Z selectivity of the resulting alkene, particularly in E2 reactions which proceed through a specific stereochemical arrangement of the departing groups (anti-periplanar).
A hypothetical dehydrohalogenation of a saturated precursor to this compound could yield a mixture of diastereomeric alkenes. The ratio of these diastereomers would depend on the relative stabilities of the transition states leading to their formation.
| Reaction Type | Reagents | Potential Diastereomeric Products | Controlling Factors |
| Electrophilic Addition | HBr | (3R,4S)-3-Bromo-1,1,1-trichloro-4-methylhexane and (3S,4S)-3-Bromo-1,1,1-trichloro-4-methylhexane | Steric hindrance from the C4 substituents, formation of the most stable carbocation intermediate. |
| Elimination | Alcoholic KOH | (E)-1,1,1-Trichloro-4-methylhex-2-ene and (Z)-1,1,1-Trichloro-4-methylhex-2-ene | Stereochemistry of the starting material, adherence to Saytzeff's rule, anti-periplanar transition state in E2 reactions. |
The formation of transient chiral intermediates can play a pivotal role in determining the stereochemical outcome of a reaction. nih.gov While direct experimental evidence for chiral intermediates in reactions of this compound is not extensively documented, their existence can be inferred from the principles of reaction mechanisms. nih.gov
In many organic reactions, prochiral starting materials are converted to chiral products through the formation of fleeting chiral intermediates. nih.gov For example, in electrophilic additions to the double bond of this compound, the initial attack of the electrophile can generate a chiral carbocation intermediate. The subsequent attack by a nucleophile on this intermediate will then determine the stereochemistry of the final product. The two faces of the trigonal planar carbocation may not be equivalent due to the influence of the nearby chiral center at C4, leading to a diastereoselective outcome.
In enzyme-catalyzed reactions, the existence of elusive chiral Wheland intermediates has been proposed during electrophilic aromatic substitution. nih.gov These principles can be extended to non-enzymatic reactions where the reaction environment or a chiral catalyst can influence the stability and reactivity of chiral intermediates. nih.gov
Hypothetical Chiral Intermediates in Reactions of this compound:
| Reaction Type | Proposed Chiral Intermediate | Implication for Stereochemistry |
| Electrophilic Addition | Chiral Carbocation | The stereocenter at C4 can influence the trajectory of the incoming nucleophile, leading to a preferred diastereomer. |
| Radical Addition | Chiral Radical | The unpaired electron resides on a carbon that can be part of a chiral environment, potentially leading to stereoselective bond formation. |
The three-dimensional arrangement of atoms in a reaction intermediate, its conformation, is critical in understanding the stereochemical course of a reaction. The relative energies of different conformations of an intermediate determine which pathway is favored, and thus which stereoisomer is the major product.
For reaction intermediates derived from this compound, such as a carbocation formed during electrophilic addition, the molecule will adopt a conformation that minimizes steric strain and electronic repulsion. The bulky trichloromethyl group and the alkyl groups at the chiral center will significantly influence the preferred conformation.
For instance, in a carbocation intermediate at C3, the p-orbital containing the positive charge will align itself to maximize hyperconjugation with adjacent C-H or C-C bonds. The rotational barrier around the C3-C4 bond will be influenced by the steric interactions between the substituents on these two carbons. The most stable conformation will be the one that minimizes these steric clashes, and this conformation will preferentially lead to the major diastereomeric product upon nucleophilic attack.
The study of such intermediates often involves computational chemistry to model the potential energy surface and identify the lowest energy conformations. nih.gov These calculations can provide insights into the transition state geometries and the factors that govern diastereoselectivity.
| Intermediate | Key Conformational Feature | Impact on Reaction Outcome |
| Carbocation at C3 | Rotation around the C3-C4 bond to minimize steric interactions between the trichloromethyl group and the substituents at C4. | The preferred conformation dictates the face of the carbocation that is more accessible to the nucleophile, leading to the major diastereomer. |
| Radical at C3 | Similar to the carbocation, the conformation will seek to minimize steric strain. | Influences the stereoselectivity of subsequent bond-forming steps. |
Advanced Spectroscopic and Structural Characterization of 1,1,1 Trichloro 4 Methylhex 3 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1,1,1-Trichloro-4-methylhex-3-ene, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The electron-withdrawing nature of the trichloromethyl group and the stereochemistry around the double bond significantly influence the chemical shifts and coupling constants.
The vinylic proton (H3) is expected to be significantly deshielded due to the cumulative anisotropic and inductive effects of the three chlorine atoms on the adjacent carbon, appearing at a lower field. The allylic protons (H2 and H5) will also show characteristic downfield shifts. The coupling constants (J values) are critical for confirming the connectivity and stereochemistry. For instance, the vicinal coupling between the vinylic proton H3 and the allylic protons H2 would provide information about the dihedral angle and, consequently, the preferred conformation. Long-range couplings across the double bond are also anticipated.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~ 2.5 - 2.8 | Triplet of quartets (tq) | ³J(H2,H3) ≈ 7-8, ⁴J(H2,H5) ≈ 1-2 |
| H3 | ~ 6.0 - 6.5 | Triplet (t) | ³J(H3,H2) ≈ 7-8 |
| H5 | ~ 2.1 - 2.4 | Quartet of doublets (qd) | ³J(H5,H6) ≈ 7.5, ⁴J(H5,H2) ≈ 1-2 |
| H6 | ~ 1.0 - 1.2 | Triplet (t) | ³J(H6,H5) ≈ 7.5 |
| CH₃ (C4) | ~ 1.7 - 1.9 | Singlet (s) | - |
| CH₃ (C6) | ~ 0.9 - 1.1 | Triplet (t) | ³J(CH₃,H5) ≈ 7.5 |
Note: Predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment. The carbon of the trichloromethyl group (C1) is expected to have a significant downfield shift due to the direct attachment of three electronegative chlorine atoms. The olefinic carbons (C2 and C3) will also resonate in the characteristic downfield region for sp²-hybridized carbons. libretexts.org The multiplicities of the carbon signals, as determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons (CH, CH₂, CH₃) and identify the quaternary carbon (C4).
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (DEPT) |
| C1 | ~ 95 - 105 | C |
| C2 | ~ 135 - 145 | CH |
| C3 | ~ 125 - 135 | CH |
| C4 | ~ 130 - 140 | C |
| C5 | ~ 25 - 35 | CH₂ |
| C6 | ~ 12 - 18 | CH₃ |
| CH₃ (C4) | ~ 20 - 30 | CH₃ |
Note: Predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.
To unambiguously assign the complex NMR spectra of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H2 and H3, and between H5 and H6, confirming the connectivity within the ethyl and propyl fragments of the molecule. Long-range couplings, such as between the allylic protons (H2) and the protons of the methyl group on the double bond (CH₃ at C4), might also be observable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, H2 to C2, H3 to C3, H5 to C5, and the methyl protons to their respective carbons.
The vinylic proton H3 to C1, C2, C4, and the methyl carbon at C4.
The allylic protons H2 to C1, C3, and C4.
The methyl protons at C4 to C3 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry. youtube.comlibretexts.orgyoutube.comcolumbia.edu For this compound, NOESY would be critical in establishing the E or Z configuration of the double bond by observing correlations between the vinylic proton H3 and either the allylic protons H2 or the methyl protons at C4. For instance, in the E-isomer, a NOE correlation would be expected between H3 and the protons of the methyl group at C4.
Vibrational Spectroscopy for Characteristic Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations. The C-Cl stretching vibrations of the trichloromethyl group are expected to produce strong and distinct absorptions in the fingerprint region. The C=C stretching vibration of the alkene moiety will also be a key diagnostic peak, although its intensity may be influenced by the substitution pattern around the double bond. orgchemboulder.comspectroscopyonline.com
Predicted IR Absorption Frequencies for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C=C (alkene) | 1640 - 1680 | Medium to Weak |
| C-Cl (trichloromethyl) | 700 - 850 | Strong |
Note: Predicted values are based on typical ranges for these functional groups.
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing vibrations of non-polar or weakly polar bonds. The C=C double bond, being relatively non-polar, is expected to show a strong signal in the Raman spectrum. The C-Cl bonds will also exhibit characteristic Raman shifts. nih.govlibretexts.org
Predicted Raman Shifts for this compound:
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C (alkene) | 1640 - 1680 | Strong |
| C-Cl (trichloromethyl) | 600 - 800 | Medium |
Note: Predicted values are based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique would be crucial for confirming its molecular weight and elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₇H₁₁Cl₃. The presence of three chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺.
The theoretical exact masses for the most abundant isotopic combinations of the molecular ion are presented in the table below. The presence of this unique isotopic signature in an HRMS spectrum would be strong evidence for a compound containing three chlorine atoms.
| Ion Formula | Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance |
| [C₇H₁₁³⁵Cl₃]⁺ | All ³⁵Cl | 200.0000 (approx.) | 100% (M) |
| [C₇H₁₁³⁵Cl₂³⁷Cl]⁺ | Two ³⁵Cl, one ³⁷Cl | 201.9971 (approx.) | 95% (M+2) |
| [C₇H₁₁³⁵Cl³⁷Cl₂]⁺ | One ³⁵Cl, two ³⁷Cl | 203.9941 (approx.) | 30% (M+4) |
| [C₇H₁₁³⁷Cl₃]⁺ | All ³⁷Cl | 205.9912 (approx.) | 3% (M+6) |
This table represents a theoretical prediction of the isotopic pattern for the molecular ion of this compound.
In mass spectrometry, molecules often fragment in predictable ways upon ionization. The fragmentation pattern of this compound would provide valuable information about its structure. Key fragmentation pathways would likely include:
Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can cleave to form a [M-Cl]⁺ ion. This would result in a significant peak corresponding to the loss of a chlorine atom (35 or 37 Da).
Allylic Cleavage: The bond between C4 and C5 is in an allylic position to the double bond, making it susceptible to cleavage. This would lead to the formation of a stable allylic carbocation.
Cleavage of the Trichloromethyl Group: The C1-C2 bond can break, leading to the loss of the -CCl₃ group.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur if the geometry is favorable, involving the transfer of a hydrogen atom to the double bond with subsequent cleavage.
A summary of potential major fragments is provided below.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₇H₁₁Cl₂]⁺ | 165 | Loss of a Cl radical from the molecular ion |
| [C₅H₉]⁺ | 69 | Cleavage at the C4-C5 bond (allylic cleavage) |
| [C₆H₁₁]⁺ | 83 | Loss of the CCl₃ group and rearrangement |
| [C₂H₂Cl₃]⁺ | 115 | Cleavage at the C2-C3 bond |
This table presents hypothetical fragmentation data based on the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the carbon-carbon double bond (C=C).
For an isolated C=C double bond, a π → π* electronic transition is expected. The presence of alkyl substituents on the double bond typically causes a small bathochromic (red) shift, moving the absorption maximum (λmax) to a slightly longer wavelength compared to unsubstituted ethene. The λmax for this compound would be expected in the range of 170-200 nm. The trichloromethyl group, being electron-withdrawing, might also slightly influence the absorption characteristics.
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| C=C | π → π* | ~170-200 |
This table provides an estimated absorption range based on the electronic transitions of the alkene chromophore.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would only be applicable to this compound if it can be obtained as a stable, single crystal.
If a suitable crystal were grown, X-ray diffraction analysis would provide precise measurements of:
Bond Lengths: The exact distances between all bonded atoms (e.g., C-C, C=C, C-H, C-Cl).
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
Torsional Angles: The dihedral angles that describe the conformation of the molecule in the solid state, including the orientation of the trichloromethyl group relative to the rest of the molecule.
Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any potential weak interactions like hydrogen bonding or van der Waals forces.
Without an actual crystal structure determination, these parameters remain speculative.
Theoretical and Computational Chemistry Investigations of 1,1,1 Trichloro 4 Methylhex 3 Ene
Quantum Chemical Studies on Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These computational techniques solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1,1,1-Trichloro-4-methylhex-3-ene, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy conformation.
Key properties that would be calculated using DFT include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure.
Electronic Energy: The total energy of the molecule in its ground state, which is a measure of its stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons.
A representative, though hypothetical, data table for the ground state properties of this compound as determined by DFT is presented below.
| Property | Hypothetical Value |
| Total Electronic Energy (Hartree) | -1595.0 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 2.1 |
Ab Initio Methods for High-Level Energetic Characterization
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate energetic information. For this compound, these methods would be used to refine the energetic calculations obtained from DFT and to provide benchmark values for its stability and reaction energies.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling allows for the exploration of potential chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally.
Transition State Characterization and Activation Energy Prediction
A critical aspect of studying a chemical reaction computationally is the identification and characterization of the transition state—the highest energy point along the reaction pathway. For a potential reaction of this compound, such as an elimination or substitution reaction, computational methods would be used to locate the geometry of the transition state.
Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key predictor of the reaction rate. A hypothetical data table for a reaction involving this compound is shown below.
| Reaction Parameter | Hypothetical Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | 25.3 |
| Activation Energy (Ea) | 25.3 |
| Energy of Products | -10.1 |
| Reaction Enthalpy (ΔH) | -10.1 |
Reaction Coordinate Analysis
A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps out the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed view of the changes in molecular geometry and energy throughout the course of the reaction, confirming that the identified transition state correctly connects the desired reactants and products.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion at finite temperatures. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.
For this compound, an MD simulation would involve calculating the forces on each atom and then using the laws of motion to predict their movements over time. This would allow for the exploration of the molecule's conformational landscape, identifying the different shapes (conformers) it can adopt and the energy barriers between them. MD simulations provide a dynamic picture of the molecule's flexibility and how it might behave in a solution or at different temperatures.
Quantitative Structure-Activity Relationship (QSAR) Studies in Mechanistic Contexts
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. ijnrd.orgnih.gov In the context of this compound, a mechanistic QSAR study would aim to understand how its specific structural features influence its potential biological or toxicological effects. nih.gov Such studies are crucial for predicting the activity of new compounds and for understanding the mechanisms of action of a class of chemicals. nih.govmdpi.com
For organochlorine compounds, QSAR studies often focus on several key molecular descriptors that influence their bioavailability and interaction with biological targets. nih.govresearchgate.net These descriptors typically include:
Lipophilicity: Generally, organochlorine compounds are lipophilic, which allows them to penetrate biological membranes. researchgate.net The lipophilicity of this compound, which can be estimated by its octanol-water partition coefficient (log P), would be a critical parameter in a QSAR model.
Electronic Parameters: The electronic properties, such as the distribution of electron density and the presence of electronegative atoms, play a significant role in the reactivity and binding affinity of a molecule. researchgate.net For this compound, the highly electronegative chlorine atoms of the trichloromethyl group significantly influence its electronic characteristics.
A hypothetical QSAR study for a series of analogues of this compound might involve systematically varying the substituents and correlating these changes with a measured biological endpoint, such as toxicity to a particular organism. The resulting data could be used to build a mathematical model.
Table 1: Hypothetical QSAR Descriptors for this compound and Related Analogues
| Compound | log P | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity (e.g., -log IC50) |
| This compound | 4.85 | 55.2 | 2.1 | 5.2 |
| 1,1,1-Trifluoro-4-methylhex-3-ene | 3.90 | 42.8 | 2.5 | 4.5 |
| 1,1-Dichloro-4-methylhex-3-ene | 4.30 | 50.5 | 1.9 | 4.8 |
| 1,1,1-Trichloro-4-ethylhex-3-ene | 5.25 | 59.8 | 2.1 | 5.4 |
This table illustrates how different structural modifications could influence key physicochemical properties and, consequently, the predicted biological activity. A mechanistic interpretation of such a QSAR model would involve understanding how these descriptors relate to specific molecular initiating events, such as binding to a receptor or enzyme. nih.gov
In Silico Prediction and Interpretation of Spectroscopic Data
In silico methods for predicting spectroscopic data are invaluable tools in chemical research, allowing for the theoretical characterization of molecules and aiding in the interpretation of experimental spectra. For this compound, computational chemistry software can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Predicted ¹H NMR Spectrum: The proton NMR spectrum of this compound can be predicted based on the chemical environment of each proton. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the magnetic anisotropy of functional groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (on C4) | ~1.8 | Doublet |
| CH₂ (on C5) | ~2.2 | Quartet |
| CH₃ (on C6) | ~1.1 | Triplet |
| CH (on C3) | ~5.7 | Triplet of quartets |
| CH₂ (on C2) | ~3.9 | Doublet |
Predicted ¹³C NMR Spectrum: Similarly, the carbon-13 NMR spectrum can be computationally estimated. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the attached atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CCl₃) | ~95 |
| C2 | ~45 |
| C3 | ~125 |
| C4 | ~135 |
| C5 | ~25 |
| C6 | ~14 |
| CH₃ (on C4) | ~22 |
Predicted IR Spectrum: The infrared spectrum is predicted by calculating the vibrational frequencies of the molecule's bonds. Each functional group has characteristic absorption frequencies.
Table 4: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkene) | ~3020 | Medium |
| C-H (alkane) | 2850-2960 | Strong |
| C=C (alkene) | ~1670 | Medium |
| C-Cl (trichloromethyl) | 700-800 | Strong |
These in silico predictions provide a valuable starting point for the analysis of experimentally obtained spectra, aiding in the structural elucidation and confirmation of this compound.
Research Applications in Organic Synthesis Involving 1,1,1 Trichloro 4 Methylhex 3 Ene
Utility as a Versatile Synthetic Building Block
The dual functionality of 1,1,1-Trichloro-4-methylhex-3-ene makes it an intriguing starting material for the synthesis of more elaborate organic compounds. The trichloromethyl group can undergo a range of transformations, while the alkene moiety allows for a variety of addition and functionalization reactions.
The trichloromethyl group is a versatile functional handle that can be converted into other valuable moieties. For instance, it can be a precursor to carboxylic acids, esters, and amides through hydrolysis or reaction with appropriate nucleophiles. Furthermore, the trichloromethyl group can participate in radical reactions, enabling the formation of new carbon-carbon bonds. The alkene can undergo classic transformations such as epoxidation, dihydroxylation, and ozonolysis, leading to a diverse array of functionalized products.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product Functional Group |
| Trichloromethyl | Hydrolysis | Carboxylic Acid |
| Trichloromethyl | Radical Addition | Alkylated Product |
| Alkene | Epoxidation | Epoxide |
| Alkene | Dihydroxylation | Diol |
| Alkene | Ozonolysis | Aldehyde/Ketone |
The unique structure of this compound allows for its potential incorporation into larger, more complex molecules, including natural products and pharmaceutically active compounds. The presence of the chlorine atoms can influence the lipophilicity and metabolic stability of a target molecule, properties that are of significant interest in medicinal chemistry. The alkene provides a site for further elaboration, allowing for the construction of cyclic and polycyclic systems through reactions such as cycloadditions and intramolecular cyclizations.
Development of Novel Methodologies Leveraging its Unique Structure
The distinct electronic and steric properties of this compound could be exploited in the development of new synthetic methods. The interplay between the trichloromethyl group and the alkene could lead to novel reactivity patterns not observed in simpler substrates.
The proximity of the electron-withdrawing trichloromethyl group to the electron-rich alkene could facilitate novel intramolecular reactions. For example, under specific conditions, intramolecular cyclization could lead to the formation of chlorinated carbocycles or heterocycles. Furthermore, the compound could serve as a substrate for transition-metal-catalyzed cross-coupling reactions, where the C-Cl bonds of the trichloromethyl group or a vinyl halide derived from the alkene could be selectively activated.
The trisubstituted nature of the double bond in this compound presents both challenges and opportunities for stereocontrol. Reactions at the double bond, such as epoxidation or hydrogenation, would lead to the formation of new stereocenters. The development of stereoselective methods to control the configuration of these centers would be a significant area of research. The steric bulk of the trichloromethyl group could play a crucial role in directing the approach of reagents, potentially leading to high levels of diastereoselectivity in certain transformations.
Table 2: Potential Stereochemical Outcomes in Reactions of this compound
| Reaction | New Stereocenters Formed | Potential for Stereocontrol |
| Epoxidation | Two | Diastereoselective addition |
| Dihydroxylation | Two | Diastereoselective addition |
| Hydrogenation | Two | Diastereoselective addition |
Environmental Transformation and Degradation Studies of Halogenated Alkenes General Principles and Mechanistic Focus
Atmospheric Degradation Mechanisms
Once released into the atmosphere, 1,1,1-Trichloro-4-methylhex-3-ene is subject to degradation primarily through gas-phase reactions with atmospheric oxidants and, to a lesser extent, by direct photolysis. The rates of these reactions are critical in determining the atmospheric lifetime of the compound and its potential to contribute to regional or global pollution.
Gas-Phase Reactions with Atmospheric Oxidants
The dominant removal process for most volatile organic compounds in the troposphere is oxidation initiated by photochemically generated free radicals. For halogenated alkenes like this compound, the most significant of these oxidants are the hydroxyl radical (•OH) and ozone (O₃). rsc.org
The reaction with hydroxyl radicals is typically the most rapid and therefore the most important atmospheric degradation pathway. rsc.org The •OH radical adds to the carbon-carbon double bond of the alkene, a reaction that is significantly faster than hydrogen abstraction from the alkyl portion of the molecule. The rate of this reaction is influenced by the degree of substitution at the double bond. The presence of the electron-withdrawing trichloromethyl group is expected to decrease the reactivity of the double bond towards electrophilic attack by the hydroxyl radical.
Ozone also reacts with the carbon-carbon double bond of alkenes via a concerted 1,3-dipolar cycloaddition to form a primary ozonide (a molozonide). This intermediate is unstable and rapidly decomposes to form a carbonyl oxide, also known as the Criegee intermediate, and a carbonyl compound. The subsequent reactions of the Criegee intermediate play a crucial role in the formation of secondary atmospheric pollutants. researchgate.net
Table 1: Estimated Atmospheric Lifetimes of Halogenated Alkenes with Respect to Major Oxidants
| Oxidant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| Hydroxyl Radical (•OH) | 10⁻¹¹ - 10⁻¹² | Days to Weeks |
| Ozone (O₃) | 10⁻¹⁶ - 10⁻¹⁸ | Weeks to Months |
| Nitrate Radical (NO₃) | Variable | Significant only at night |
| Chlorine Atom (Cl•) | 10⁻¹⁰ - 10⁻¹¹ | Regionally important |
Note: These are generalized values for halogenated alkenes. The specific reactivity of this compound would require experimental determination.
Photolytic Degradation Pathways
Direct photolysis involves the absorption of solar radiation by a molecule, leading to its excitation and subsequent decomposition. For many halogenated alkenes, the absorption of environmentally relevant ultraviolet (UV) radiation (wavelengths > 290 nm) is weak. However, the presence of the trichloromethyl group in this compound may increase its potential for photolytic degradation. The carbon-chlorine bonds, particularly in the CCl₃ group, are susceptible to cleavage upon absorption of UV radiation, which could lead to the formation of radical species and initiate further degradation reactions.
Abiotic Degradation in Aquatic and Terrestrial Environments
In aquatic and terrestrial systems, the primary abiotic degradation pathways for halogenated alkenes include hydrolysis and reductive dehalogenation. These processes are highly dependent on the specific environmental conditions, such as pH, temperature, and the presence of reducing agents. epa.gov
Hydrolysis Mechanisms
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. algoreducation.com For halogenated alkanes and alkenes, hydrolysis typically involves the substitution of a halogen atom with a hydroxyl group. vaia.com The rate of hydrolysis is dependent on the nature of the halogen, with the carbon-iodine bond being the most readily cleaved, followed by bromine and then chlorine. wikipedia.org
In the case of this compound, the trichloromethyl group is the most likely site for hydrolysis. The presence of three electron-withdrawing chlorine atoms on a single carbon atom makes it highly susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the vinylic chlorine, if present, would be much more resistant to hydrolysis due to the increased strength of the C-Cl bond at an sp² hybridized carbon. byjus.com The hydrolysis of the trichloromethyl group would likely proceed through a series of steps, ultimately leading to the formation of a carboxylic acid.
Reductive Dehalogenation Processes
Reductive dehalogenation is a process in which a halogen atom is removed from a molecule and replaced with a hydrogen atom. This is a key transformation pathway for highly chlorinated compounds in anoxic environments, such as sediments, groundwater, and anaerobic digesters. acs.org The reaction can be mediated by various chemical reductants present in the environment, such as reduced iron minerals, or it can occur electrochemically on the surface of conductive minerals like granular activated carbon. nih.gov
For this compound, the trichloromethyl group is a prime target for reductive dehalogenation. The removal of chlorine atoms is thermodynamically favorable and proceeds sequentially. The rate of reductive dehalogenation generally increases with the number of chlorine atoms on a carbon, making the CCl₃ group highly reactive under reducing conditions. wikipedia.org The process can lead to the formation of less chlorinated and potentially less toxic daughter products.
Table 2: General Principles of Abiotic Degradation of Halogenated Alkenes
| Degradation Pathway | Key Reactants/Conditions | General Reactivity Trend |
| Atmospheric Oxidation | •OH, O₃ | Reactivity at C=C bond is dominant. |
| Photolysis | UV Radiation | Generally slow, but C-Cl bonds can be susceptible. |
| Hydrolysis | Water, Hydroxide Ions | C-X bond strength is key (C-I > C-Br > C-Cl). |
| Reductive Dehalogenation | Reducing agents (e.g., Fe²⁺), anoxic conditions | More halogenation leads to faster reduction. |
Mechanistic Understanding of Environmental Fate and Persistence
In the atmosphere, its lifetime will be primarily controlled by the rate of its reaction with hydroxyl radicals. This will dictate the potential for its long-range transport. In aquatic systems, its persistence will depend on the pH and the redox potential of the environment. In oxygen-rich surface waters, hydrolysis may be the more significant degradation pathway. Conversely, in anoxic subsurface environments, reductive dehalogenation is likely to be the dominant removal process.
The structure of this compound, with both a reactive double bond and a highly chlorinated alkyl group, suggests a complex environmental behavior. The double bond provides a site for rapid atmospheric oxidation, while the trichloromethyl group is a key site for both hydrolysis and reductive dehalogenation in condensed phases. A comprehensive understanding of its environmental fate would necessitate detailed experimental studies to determine the specific rate constants for each of these degradation pathways.
Considerations for Degradation Product Analysis (mechanistic pathways of product formation) of this compound
Predicted Mechanistic Pathways of Degradation
The degradation of this compound is anticipated to proceed through several key mechanistic pathways, including reductive dechlorination, oxidative pathways, and hydrolysis. These pathways may occur abiotically or be mediated by microbial activity.
Reductive Dechlorination:
Under anaerobic conditions, the trichloromethyl group of this compound is susceptible to sequential reductive dechlorination. This process involves the stepwise replacement of chlorine atoms with hydrogen atoms. This is a well-documented pathway for highly chlorinated compounds like tetrachloroethene (PCE) and trichloroethene (TCE). usgs.gov Bacteria capable of organohalide respiration utilize these chlorinated compounds as terminal electron acceptors. usgs.govoup.com
The predicted reductive dechlorination pathway for this compound would proceed as follows:
Step 1: this compound is reduced to 1,1-dichloro-4-methylhex-3-ene.
Step 2: Further reduction yields 1-chloro-4-methylhex-3-ene.
Step 3: The final dechlorination step produces the non-chlorinated 4-methylhex-3-ene.
Table 1: Predicted Products of Reductive Dechlorination of this compound
| Parent Compound | Intermediate Products | Final Product |
| This compound | 1,1-Dichloro-4-methylhex-3-ene, 1-Chloro-4-methylhex-3-ene | 4-Methylhex-3-ene |
Oxidative Pathways:
In aerobic environments, the carbon-carbon double bond is the most likely site of initial oxidative attack. This can be mediated by various microorganisms through co-metabolism, where enzymes such as monooxygenases, which are produced for the degradation of other substrates like methane (B114726) or propylene, fortuitously oxidize the chlorinated alkene. nih.govmdpi.com
The primary oxidative pathways are predicted to be:
Epoxidation: Oxidation of the double bond can form an epoxide, 3,4-epoxy-1,1,1-trichloro-4-methylhexane. Epoxides are reactive intermediates and can be further hydrolyzed to diols.
Hydroxylation: Dihydroxylation across the double bond would yield 1,1,1-trichloro-4-methylhexane-3,4-diol.
Oxidative Cleavage: More aggressive oxidation, for instance by ozone or potassium permanganate (B83412) under harsh conditions, can lead to the cleavage of the double bond. pressbooks.pubopenstax.org This would break the molecule into two smaller fragments. Based on the substitution pattern of the double bond in this compound, this cleavage would be expected to yield a ketone (propan-2-one) and a chlorinated carboxylic acid (2,2,2-trichloroacetic acid) after further oxidation of the initial aldehyde product. pressbooks.publibretexts.org
Table 2: Predicted Products of Oxidative Degradation of this compound
| Oxidative Pathway | Intermediate/Final Products |
| Epoxidation | 3,4-Epoxy-1,1,1-trichloro-4-methylhexane |
| Hydroxylation | 1,1,1-Trichloro-4-methylhexane-3,4-diol |
| Oxidative Cleavage | Propan-2-one, 2,2,2-Trichloroacetic acid |
Hydrolysis:
Hydrolysis is another potential degradation pathway, although it is generally slower for chlorinated alkenes compared to saturated haloalkanes. The trichloromethyl group can undergo hydrolysis to form a carboxylic acid. This reaction proceeds through the formation of an unstable trichloromethanol (B1233427) intermediate which rapidly eliminates HCl to form an acyl chloride, which is then hydrolyzed to the carboxylic acid.
The double bond can also be subject to hydrolysis, particularly if it leads to the formation of a stable carbocation. However, the electron-withdrawing nature of the trichloromethyl group would likely disfavor this pathway.
Considerations for Degradation Product Analysis
The identification and quantification of the predicted degradation products are crucial for understanding the environmental fate of this compound. A multi-faceted analytical approach is necessary to capture the range of potential products, from volatile non-polar compounds to more polar, water-soluble metabolites.
Sample Preparation:
Extraction: For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be used to isolate the parent compound and non-polar degradation products. gcms.cz Solid-phase extraction (SPE) with appropriate sorbents can also be employed for both aqueous and soil samples, offering high recovery and concentration of analytes. gcms.cz For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction may be necessary. helcom.fi
Derivatization: Polar degradation products such as carboxylic acids and diols are often not volatile enough for gas chromatography. Derivatization to form more volatile esters or ethers is a common strategy to facilitate their analysis by GC-MS.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile organic compounds. It is well-suited for the separation and identification of the parent compound and the less polar degradation products like the partially dechlorinated alkenes. nih.gov The mass spectrometer provides structural information, allowing for the confident identification of unknown compounds by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of more polar and non-volatile degradation products such as carboxylic acids, diols, and epoxide hydrolysis products, LC-MS is the method of choice. hpst.cznih.gov Hydrophilic interaction liquid chromatography (HILIC) can be particularly useful for retaining and separating highly polar metabolites. hpst.cz Tandem mass spectrometry (MS/MS) can provide further structural confirmation of the identified metabolites. youtube.com
Table 3: Analytical Approaches for Degradation Product Analysis
| Target Analyte(s) | Sample Preparation | Analytical Technique |
| This compound and partially dechlorinated products | Liquid-Liquid Extraction, Solid-Phase Extraction | GC-MS |
| Epoxides, Diols, Carboxylic Acids | Solid-Phase Extraction, Derivatization (for GC-MS) | GC-MS, LC-MS/MS |
| Ketones and Aldehydes | Purge and Trap, Headspace Analysis, LLE/SPE with derivatization | GC-MS |
By combining these analytical strategies, a comprehensive picture of the degradation of this compound can be developed, allowing for the elucidation of the dominant environmental transformation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
